tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate
CAS No.:
Cat. No.: VC17452643
Molecular Formula: C13H15FO3
Molecular Weight: 238.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15FO3 |
|---|---|
| Molecular Weight | 238.25 g/mol |
| IUPAC Name | tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C13H15FO3/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3 |
| Standard InChI Key | XRFRKZCCMQDHCO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure comprises a β-keto ester functional group () linked to a 3-fluorophenyl moiety. The tert-butyl group enhances steric bulk, influencing solubility and reaction kinetics. Key structural identifiers include:
The fluorine atom at the phenyl ring’s meta position introduces electron-withdrawing effects, modulating electronic properties and directing regioselectivity in subsequent reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. For analogous β-keto esters, -NMR spectra typically exhibit:
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A carbonyl peak at ~δ 170 ppm in -NMR .
High-resolution mass spectrometry (HRMS) of the parent ion aligns with the calculated mass of 239.24.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate predominantly involves esterification and Friedel-Crafts acylation:
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Esterification of 3-(3-Fluorophenyl)-3-oxopropanoic Acid: Reaction with tert-butanol under acid catalysis (e.g., ) yields the ester.
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Grignard Addition: A Barbier reaction using 2-(2-bromoethyl)-1,3-dioxane and magnesium metal, followed by ozonolysis, generates the β-keto ester backbone .
Enzyme-Assisted Synthesis
Recent advancements employ lipases or esterases under mild conditions (pH 6–8, 25–40°C) to enhance enantioselectivity. Co-solvents like dimethylsulfoxide (DMSO) improve substrate solubility, achieving yields >85%.
Process Optimization
Key parameters affecting yield and purity include:
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Catalyst Loading: 5–10 mol% of enzymes or acid catalysts.
Reactivity and Functionalization
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester hydrolyzes to 3-(3-fluorophenyl)-3-oxopropanoic acid, which undergoes decarboxylation to form 3-fluorophenylacetone. This reactivity is exploited in prodrug design .
Nucleophilic Substitution
The β-keto group participates in Michael additions with amines or thiols. For example, reaction with benzylamine forms a β-amino ketone derivative, a precursor to heterocycles like pyrazoles .
Photocatalytic C–H Functionalization
Recent studies demonstrate its use in visible-light-mediated C(sp³)–H bond activation, enabling alkylation or arylation at the β-position .
Applications in Pharmaceutical and Material Science
Drug Intermediate
The compound serves as a key intermediate in synthesizing:
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Lactone Derivatives: Via intramolecular cyclization, as seen in the synthesis of (S)-BOC-protected lactones for protease inhibitors .
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Fluorinated APIs: Its fluorine moiety enhances metabolic stability in candidates for CNS disorders.
Agrochemicals
Functionalization with pyridine or sulfonamide groups yields herbicides with improved soil persistence.
Polymer Chemistry
Incorporation into polyesters via polycondensation improves thermal stability (Tg > 120°C) and UV resistance .
Future Directions and Innovations
Green Chemistry Approaches
Ongoing research focuses on:
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Biocatalytic Cascades: Combining esterases and ketoreductases for one-pot synthesis.
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Solvent-Free Reactions: Using ball milling to reduce waste .
Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) enhances bioavailability for oral formulations .
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